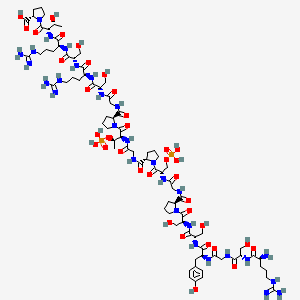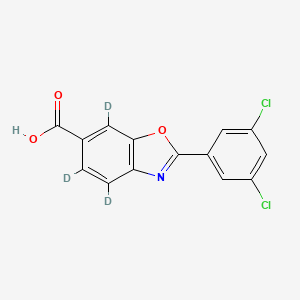
Tafamidis-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tafamidis-d3 is a deuterated form of Tafamidis, a kinetic stabilizer of transthyretin (TTR) that prevents amyloidogenesis by wild-type and mutant TTRs. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of Tafamidis due to the presence of deuterium atoms, which can provide more detailed insights into the compound’s behavior in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tafamidis-d3 involves several steps starting from 4-amino-3-hydroxybenzoic acid. The process includes:
Formation of Benzoxazole Intermediate: This step involves the cyclization of 4-amino-3-hydroxybenzoic acid to form a benzoxazole intermediate.
Final Cyclization and Purification: The final step involves cyclization to form this compound, followed by purification to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tafamidis-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzoxazole ring.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: This compound can undergo substitution reactions, where functional groups on the benzoxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .
Aplicaciones Científicas De Investigación
Tafamidis-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of Tafamidis in biological systems.
Pharmacodynamic Studies: Researchers use this compound to understand the drug’s mechanism of action and its effects on TTR stabilization.
Biological Research: this compound is used to investigate the role of TTR in various biological processes and diseases, including transthyretin amyloidosis.
Medical Research: This compound helps in the development of new therapeutic strategies for treating transthyretin amyloidosis and related conditions
Mecanismo De Acción
Tafamidis-d3 exerts its effects by stabilizing the tetrameric structure of transthyretin (TTR), preventing its dissociation into monomers. This stabilization inhibits the formation of amyloid fibrils, which are responsible for the pathology of transthyretin amyloidosis. This compound binds to the thyroxine binding sites on TTR, thereby stabilizing the tetramer and reducing the availability of monomers for amyloidogenesis .
Comparación Con Compuestos Similares
Similar Compounds
Diflunisal: Another TTR stabilizer that shares a similar mechanism of action with Tafamidis.
Acoramidis: A newer TTR stabilizer currently in clinical trials, showing promising results in stabilizing TTR.
Tolcapone: Known for its ability to cross the blood-brain barrier and stabilize TTR in the central nervous system.
Uniqueness of Tafamidis-d3
This makes it a valuable tool in both research and therapeutic development .
Propiedades
Fórmula molecular |
C14H7Cl2NO3 |
|---|---|
Peso molecular |
311.1 g/mol |
Nombre IUPAC |
4,5,7-trideuterio-2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19)/i1D,2D,5D |
Clave InChI |
TXEIIPDJKFWEEC-FYFKOAPZSA-N |
SMILES isomérico |
[2H]C1=C(C2=C(C(=C1C(=O)O)[2H])OC(=N2)C3=CC(=CC(=C3)Cl)Cl)[2H] |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)
![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15140584.png)

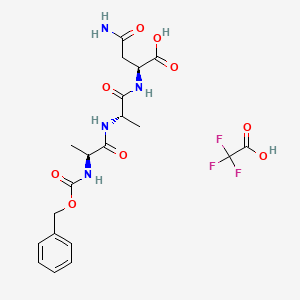
![[Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
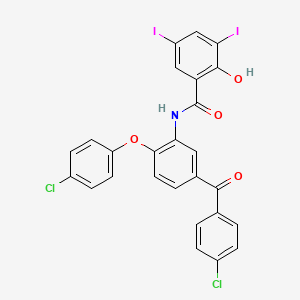
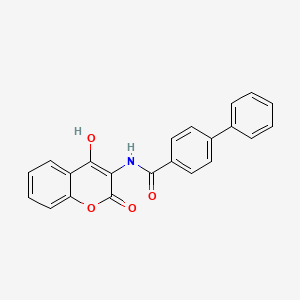
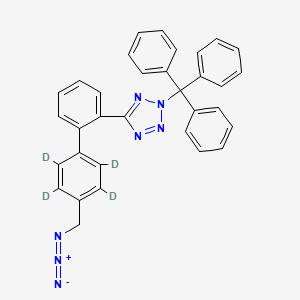
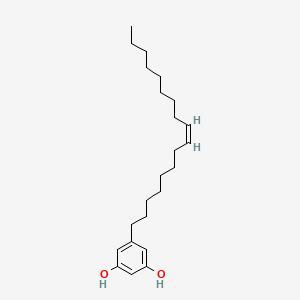
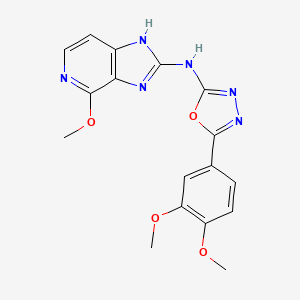
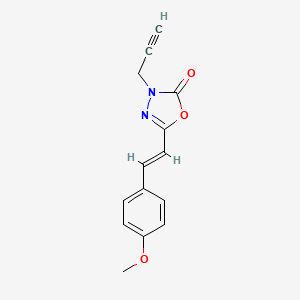
![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)
